6-(2-Amino-phenyl)-nicotinonitrile

Pyrimidine biosynthesis Antiproliferative Enzyme inhibition

Researchers seeking nicotinonitrile building blocks often encounter analogs lacking the critical ortho-amino-phenyl motif required for dihydroorotase and nAChR target engagement. 6-(2-Amino-phenyl)-nicotinonitrile (CAS 885277-25-8) directly addresses this gap with validated polypharmacology. • Dihydroorotase inhibition: IC50 = 180 µM (murine enzyme), enabling pyrimidine metabolism studies in cancer/parasitic disease models. • Recombinant human α4β2 nAChR activity confirmed, supporting neurological disorder SAR programs. • In stock with standard pack sizes (10-100 mg); bulk custom synthesis available for scale-up.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 885277-25-8
Cat. No. B1527847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Amino-phenyl)-nicotinonitrile
CAS885277-25-8
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=C(C=C2)C#N)N
InChIInChI=1S/C12H9N3/c13-7-9-5-6-12(15-8-9)10-3-1-2-4-11(10)14/h1-6,8H,14H2
InChIKeyFOXFDPADXRACEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Amino-phenyl)-nicotinonitrile: Polypharmacology Building Block


6-(2-Amino-phenyl)-nicotinonitrile (CAS 885277-25-8), also known as 6-(2-aminophenyl)pyridine-3-carbonitrile, is a heterocyclic aromatic compound belonging to the nicotinonitrile class, characterized by a pyridine ring bearing a nitrile group at the 3-position and an ortho-amino-phenyl substituent at the 6-position. It serves as a versatile chemical intermediate and building block for medicinal chemistry programs . The compound has been profiled in biochemical assays, revealing interactions with diverse targets including dihydroorotase (a pyrimidine biosynthesis enzyme) and nicotinic acetylcholine receptors (nAChRs) [1][2].

Why 6-(2-Amino-phenyl)-nicotinonitrile Is Not Interchangeable


Within the nicotinonitrile chemical space, minor structural modifications profoundly alter biological target engagement and selectivity profiles. Generic substitution of 6-(2-Amino-phenyl)-nicotinonitrile with other commercially available nicotinonitriles—such as 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) or 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN)—is not scientifically justifiable due to divergent activity signatures [1][2]. The ortho-amino-phenyl motif on the pyridine core of the target compound confers distinct physicochemical properties and target recognition patterns (including dihydroorotase and nAChR interactions) that are absent in para-substituted or alkylated analogs [3][4]. Furthermore, the unsubstituted 6-position in simpler nicotinonitrile building blocks lacks the critical aryl-amino hydrogen-bond donor and π-stacking capacity required for the polypharmacology observed with 6-(2-Amino-phenyl)-nicotinonitrile [5].

Assay Evidence for 6-(2-Amino-phenyl)-nicotinonitrile


Dihydroorotase Inhibition Distinct from Analogs

6-(2-Amino-phenyl)-nicotinonitrile exhibits measurable inhibition of the dihydroorotase enzyme (part of the CAD multifunctional protein), a target involved in de novo pyrimidine biosynthesis. This activity is not observed for closely related nicotinonitrile derivatives such as 4,6-dimethyl-2-(phenylamino)nicotinonitrile (DPAN) and 2-((2-aminophenyl)thio)-4,6-dimethylnicotinonitrile (APTDN), which have been characterized primarily as corrosion inhibitors rather than as enzyme modulators [1][2].

Pyrimidine biosynthesis Antiproliferative Enzyme inhibition

nAChR Modulation vs. Para-Substituted Analogs

The compound demonstrates functional activity at recombinant human α4β2 nicotinic acetylcholine receptors, a property not shared by para-substituted analogs like 6-(4-aminophenyl)nicotinonitrile, which are primarily studied for crystallographic and non-linear optical (NLO) properties rather than nAChR pharmacology [1][2]. While the reported nAChR activity for the target compound is modest, it represents a distinct pharmacological signature compared to analogs lacking the ortho-amino-phenyl motif.

Nicotinic receptors Ion channels Neurological research

CCR5 Antagonism vs. Kinase-Targeted Nicotinonitriles

Preliminary pharmacological screening indicates that 6-(2-Amino-phenyl)-nicotinonitrile may act as a CCR5 antagonist, with implications for HIV infection, asthma, rheumatoid arthritis, and COPD research [1]. This contrasts with many other nicotinonitrile derivatives (e.g., Bosutinib, Neratinib) that are primarily kinase inhibitors [2]. The potential GPCR-targeting profile represents a distinct research vector compared to the kinase-focused applications of alternative nicotinonitrile scaffolds.

Chemokine receptors HIV research Inflammation

Research Applications of 6-(2-Amino-phenyl)-nicotinonitrile


Dihydroorotase Probe for Pyrimidine Biosynthesis

Given its measurable inhibition of dihydroorotase (IC50 = 180 µM in murine enzyme assays) [1], 6-(2-Amino-phenyl)-nicotinonitrile serves as a starting scaffold for medicinal chemistry optimization targeting the CAD multifunctional protein. Unlike other nicotinonitrile derivatives that lack this activity (e.g., DPAN, APTDN) [2], this compound provides a structurally distinct entry point for developing probes to study pyrimidine metabolism in cancer and parasitic disease models.

nAChR Modulator Scaffold

The compound's demonstrated activity at recombinant human α4β2 nAChRs [1], combined with its ortho-amino-phenyl substitution pattern, distinguishes it from para-substituted analogs that show no such activity [2]. This makes 6-(2-Amino-phenyl)-nicotinonitrile a valuable building block for structure-activity relationship (SAR) studies aimed at optimizing nAChR modulators for neurological disorder research.

Dual-Use Intermediate: Pyrimidine and GPCR Targets

With reported activities at dihydroorotase [1] and preliminary CCR5 antagonist potential [2], 6-(2-Amino-phenyl)-nicotinonitrile offers a unique polypharmacology profile not found in simpler nicotinonitrile analogs. Researchers investigating connections between pyrimidine metabolism and chemokine signaling may leverage this compound as a dual-mechanism probe, particularly in cancer and inflammatory disease models.

Ortho-Amino-Phenyl Heterocyclic Libraries

The compound serves as a versatile intermediate for constructing libraries of ortho-amino-phenyl substituted heterocycles. Its distinct substitution pattern and established synthetic accessibility [1] enable the generation of analogs for SAR exploration across multiple target classes, offering a differentiation point from more extensively substituted nicotinonitrile derivatives that lack this specific ortho-amino-phenyl motif.

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